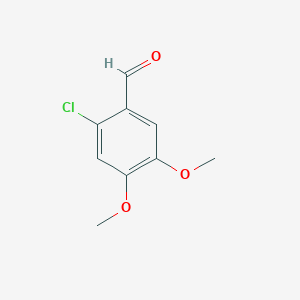

2-Chloro-4,5-dimethoxybenzaldehyde

描述

Chemical Identity:

2-Chloro-4,5-dimethoxybenzaldehyde (CAS: 18093-05-5) is a halogenated aromatic aldehyde with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol. Its structure features a chlorine atom at the ortho position and methoxy groups at the para and meta positions relative to the aldehyde functional group. Key physical properties include:

- Density: 1.245 g/cm³

- Boiling Point: 303.6°C at 760 mmHg

- Flash Point: 132.3°C

- Purity: Typically ≥95% (industrial grade) .

Synthetic Applications: The compound serves as a versatile reagent in organic synthesis. For instance, it reacts with α-amino acids in the presence of triethylamine to form triazine derivatives, which are intermediates in pharmaceutical and agrochemical research . It also participates in coupling reactions to generate nicotinic acid derivatives, achieving yields up to 75% under optimized conditions .

Natural Occurrence:

this compound is identified as a volatile secondary metabolite in Lepista sordida (a basidiomycete fungus), highlighting its biological relevance .

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-4,5-dimethoxybenzaldehyde involves the methylation of 2-Chloro-4,5-dihydroxybenzaldehyde. This reaction is typically carried out using methyl iodide (MeI) and potassium carbonate (K2CO3) in acetone under reflux conditions. The reaction mixture is then purified through chromatography to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

2-Chloro-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Chloro-4,5-dimethoxybenzoic acid.

Reduction: 2-Chloro-4,5-dimethoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学研究应用

Chemical Synthesis

CDMB serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds. Its structure allows for various chemical transformations, including oxidation and substitution reactions.

Research indicates that CDMB exhibits promising biological activities:

- Antimicrobial Properties: Studies have shown that CDMB is effective against bacterial strains such as Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Anticancer Potential: CDMB derivatives have been investigated for their anticancer properties. For instance, certain derivatives demonstrated significant antiproliferative effects against human cancer cell lines .

Pharmaceutical Development

The compound's derivatives are being studied for potential therapeutic applications:

- Quinazolinone Derivatives: Incorporating CDMB into quinazolinone structures enhances their antimicrobial activity.

- Protozoal Activity: Preliminary studies suggest that CDMB derivatives may exhibit antileishmanial activity against Leishmania parasites, indicating potential for treating protozoal infections.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of CDMB against various pathogens. The results indicated a strong correlation between the structural modifications of CDMB and its enhanced antibacterial properties.

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer effects of CDMB derivatives, compounds were tested on several cancer cell lines using the MTT assay. Results showed that specific derivatives exhibited low nanomolar IC50 values, highlighting their potential as effective anticancer agents .

作用机制

The mechanism of action of 2-Chloro-4,5-dimethoxybenzaldehyde involves its ability to undergo various chemical transformations. Its molecular structure allows it to participate in electrophilic aromatic substitution reactions, where the chlorine and methoxy groups influence the reactivity of the benzene ring. These reactions can lead to the formation of new compounds with different biological and chemical properties.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The reactivity, physical properties, and applications of halogenated benzaldehydes are influenced by substituent type, position, and electronic effects. Below is a comparison with key analogs:

Reactivity and Electronic Effects

Halogen Influence :

- The chlorine in this compound enhances electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution (e.g., triazine formation ).

- Bromine (in the bromo analog) acts as a better leaving group, improving yields in electrophilic reactions (82% vs. 75% for chloro derivatives) .

- Iodine (in 2-Iodo-4,5-dimethylbenzaldehyde) enables participation in Ullmann or Suzuki-Miyaura cross-coupling reactions due to its polarizable C–I bond .

Methoxy vs. Hydroxy Groups :

- Methoxy groups (-OCH₃) are electron-donating, increasing ring electron density and directing substituents to specific positions. This contrasts with hydroxyl groups (-OH), which are more polar and acidic, as seen in Syringaldehyde .

- The dihydroxy analog (2-Chloro-4,5-dihydroxybenzaldehyde) exhibits higher polarity (PSA = 57.53 Ų) and lower logP (1.56) compared to the dimethoxy variant (PSA = 35.53 Ų; logP = 2.17), impacting solubility and membrane permeability .

生物活性

2-Chloro-4,5-dimethoxybenzaldehyde (CDMB) is an aromatic aldehyde that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound, characterized by its unique structure featuring both chlorine and methoxy groups, exhibits a range of biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of CDMB, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 188.62 g/mol. The compound features a benzene ring substituted with a chlorine atom and two methoxy groups at the 4 and 5 positions, along with an aldehyde functional group. This structural arrangement contributes to its reactivity and biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 188.62 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that CDMB exhibits significant antimicrobial activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

CDMB has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cells, particularly in breast and colon cancer models. The compound induces apoptosis through the activation of caspase pathways, which are critical for programmed cell death.

Case Study: In Vitro Anticancer Activity

A notable study examined the effects of CDMB on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents. The study concluded that CDMB could serve as a lead compound for developing new anticancer therapies.

The biological activity of CDMB can be attributed to several mechanisms:

- Enzyme Inhibition : CDMB interacts with specific enzymes involved in metabolic pathways, potentially altering their activity.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, modifying their function.

Comparative Analysis with Similar Compounds

To understand the uniqueness of CDMB's biological activity, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine + Methoxy groups | Antimicrobial, Anticancer |

| 2-Chloro-4-methoxybenzaldehyde | Chlorine + One Methoxy | Moderate Antimicrobial |

| 4,5-Dimethoxybenzaldehyde | No Chlorine | Low Anticancer Activity |

The presence of the chlorine atom in CDMB enhances its reactivity compared to its analogs without chlorine, contributing to its superior biological activities.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4,5-dimethoxybenzaldehyde in laboratory settings?

- Methodology :

- Chlorination of methoxybenzaldehyde precursors : Use chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. For regioselective chlorination, control reaction temperature (0–5°C) and stoichiometry .

- Demethylation-chlorination : Start with 4,5-dimethoxybenzaldehyde, treat with BBr₃ for demethylation, followed by chlorination using N-chlorosuccinimide (NCS) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>98%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.8–4.0 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity; mobile phase: acetonitrile/water (70:30) .

- X-ray crystallography : For unambiguous structural confirmation, grow single crystals in ethanol and analyze lattice parameters (e.g., space group, unit cell dimensions) .

Q. What are the stability considerations for storing this compound?

- Storage conditions :

- Keep in amber glass containers under inert gas (N₂/Ar) to prevent oxidation.

- Store at –20°C in a desiccator to avoid hydrolysis of the aldehyde group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Root-cause analysis :

- Reagent quality : Impurities in starting materials (e.g., 4,5-dimethoxybenzaldehyde) reduce yields. Use HPLC to verify precursor purity .

- Reaction kinetics : Optimize reaction time (e.g., 12–24 hours for chlorination) and monitor intermediates via TLC .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitutions?

- Electrophilic aldehyde group : The electron-withdrawing chlorine and methoxy groups activate the aldehyde for condensation reactions (e.g., hydrazone formation).

- DFT calculations : Computational models show enhanced electrophilicity at the aldehyde carbon (partial charge: +0.35) compared to non-chlorinated analogs .

- Experimental validation : React with hydrazines (e.g., 4-(dimethylamino)benzohydrazide) in ethanol/acetic acid to form Schiff bases; characterize via HRMS and ¹³C NMR .

Q. How can this compound be utilized in materials science applications?

- OLED precursors : Its aromatic-aldehyde structure serves as a building block for electron-transport materials. Couple with triazine derivatives (e.g., 2-chloro-4,6-diphenyl-1,3,5-triazine) via Suzuki-Miyaura cross-coupling to enhance charge mobility .

- Coordination polymers : React with transition metals (e.g., Cu²⁺) to form metal-organic frameworks (MOFs) for catalytic applications. Monitor crystallinity via PXRD .

Q. Methodological Notes

属性

IUPAC Name |

2-chloro-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLBJNXLHDMIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299376 | |

| Record name | 2-Chloro-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18093-05-5 | |

| Record name | 18093-05-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。